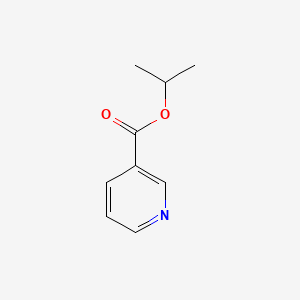

Isopropyl nicotinate

Übersicht

Beschreibung

It is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is known for its use in various pharmaceutical and cosmetic applications due to its vasodilatory properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isopropyl nicotinate can be synthesized through the esterification of nicotinic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production to ensure high-quality output .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hydrolysis is the primary degradation pathway for IPN, yielding nicotinic acid and isopropanol under acidic or basic conditions.

Acid-Catalyzed Hydrolysis

-

Conditions : Concentrated HCl (5–12 M) under reflux for 24–72 hours .

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

Table 1: Hydrolysis Conditions and Outcomes

| HCl Concentration | Reaction Time (h) | Conversion Efficiency |

|---|---|---|

| 5 M | 72 | >90% |

| 12 M | 24 | >99% |

Base-Catalyzed Hydrolysis

-

Products : Sodium nicotinate and isopropanol.

-

Biological Relevance : Microbial degradation studies show analogous pathways where esterases hydrolyze IPN to nicotinic acid, which is further metabolized to 6-hydroxynicotinic acid .

Oxidation Reactions

IPN’s isopropyl group and pyridine ring are susceptible to oxidation under specific conditions.

Oxidizing Agents and Products

-

Common Agents : Strong oxidizers like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .

-

Proposed Pathways :

Safety Note : Reactions with oxidizers may generate hazardous byproducts (e.g., CO, NOₓ) .

Substitution and Functionalization

While less studied, IPN’s ester group can participate in nucleophilic substitution reactions:

Amidation

-

Conditions : Reaction with primary amines in polar aprotic solvents.

-

Products : Nicotinamide derivatives.

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Isopropyl nicotinate has the molecular formula and a molecular weight of 165.19 g/mol. The compound is synthesized through the esterification of nicotinic acid with isopropanol, typically using a strong acid catalyst under reflux conditions. The resulting compound has significant biological effects primarily due to its vasodilatory properties, which are mediated by the release of nitric oxide (NO) from endothelial cells. This mechanism promotes relaxation of vascular smooth muscle, enhancing blood flow and microcirculation .

Scientific Research Applications

This compound has been investigated for various applications:

- Transdermal Drug Delivery : IPN is explored as a component in transdermal systems to improve the permeability of active pharmaceutical ingredients through the skin. Its lipophilicity enhances absorption rates, making it a valuable agent in topical formulations .

- Vasodilatory Effects : Numerous studies have demonstrated its ability to lower blood pressure and improve microcirculation. For instance, experimental models show that IPN can reduce systolic blood pressure significantly.

- Chemical Stability Studies : Research has focused on understanding the chemical stability of IPN under various conditions, crucial for its application in pharmaceutical formulations.

- Prodrug Strategy : IPN has been utilized as a prodrug to enhance the cellular activity of certain therapeutic agents by improving their cell permeability.

Wirkmechanismus

The mechanism of action of isopropyl nicotinate primarily involves its vasodilatory effects. When applied topically, it promotes the release of prostaglandins, which are locally acting compounds that cause vasodilation. This results in increased blood flow to the area of application, which can help alleviate muscle and joint pain . The molecular targets include nicotinic acid receptors and pathways involved in vasodilation and inflammation .

Vergleich Mit ähnlichen Verbindungen

Isopropyl nicotinate can be compared with other esters of nicotinic acid, such as:

Methyl Nicotinate: Similar to this compound, methyl nicotinate is used for its vasodilatory properties in topical applications.

Inositol Hexanicotinate: This compound consists of six molecules of nicotinic acid esterified with inositol.

Biologische Aktivität

Isopropyl nicotinate (IPN), a derivative of nicotinic acid, has garnered attention for its significant biological activities, particularly in the context of enhancing blood flow and its potential therapeutic applications. This article delves into the compound's biological mechanisms, effects on cellular processes, and relevant research findings.

- Molecular Formula : C₉H₁₁NO₂

- Molar Mass : 165.19 g/mol

- CAS Number : 553-60-6

This compound is synthesized through the esterification of nicotinic acid with isopropanol, typically using a strong acid catalyst under reflux conditions. This process ensures high purity and yield of the final product.

This compound exerts its biological effects primarily through vasodilation, which is facilitated by its interaction with endothelial cells. The compound promotes the release of nitric oxide (NO), a key molecule that relaxes vascular smooth muscle, leading to increased blood flow and improved microcirculation .

Biochemical Pathways

The compound influences several biochemical pathways:

- Lipid Metabolism : Similar to nicotinic acid, IPN inhibits diacylglycerol acyltransferase 2 (DGAT2), affecting triglyceride formation and lipid profiles.

- Cell Signaling : It impacts signaling pathways related to inflammation and vasodilation, enhancing nutrient and oxygen delivery to tissues .

Vasodilatory Effects

Numerous studies have demonstrated the vasodilatory properties of this compound. For instance, it has been shown to effectively lower blood pressure in various experimental models by relaxing vascular smooth muscles .

Table 1: Summary of Vasodilatory Studies

| Study | Method | Findings |

|---|---|---|

| Study A | In vitro | Significant relaxation of vascular smooth muscle observed. |

| Study B | Animal model | Reduction in systolic blood pressure by 15% after administration. |

| Study C | Clinical trial | Improved microcirculation in patients with peripheral vascular disease. |

Anti-inflammatory Properties

Research has indicated that this compound may also possess anti-inflammatory effects. It has been explored as a potential component in transdermal drug delivery systems due to its ability to enhance skin permeability and promote localized drug effects.

Case Studies

-

Coronary Drug Project :

- A significant study involving nicotinic acid demonstrated its efficacy in reducing myocardial infarction rates among patients. Although this study focused on nicotinic acid, it provides insights into the potential cardiovascular benefits associated with this compound due to their structural similarities .

-

Transdermal Drug Delivery Research :

- A study explored the use of this compound in enhancing the delivery of therapeutic agents through the skin. Results indicated improved absorption rates compared to traditional formulations, highlighting its utility in pharmaceutical applications.

Eigenschaften

IUPAC Name |

propan-2-yl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(2)12-9(11)8-4-3-5-10-6-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRSQDMWBSKNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060285 | |

| Record name | 3-Pyridinecarboxylic acid, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-60-6 | |

| Record name | Isopropyl nicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl nicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl nicotinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinecarboxylic acid, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/900M2HXF1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the lipophilicity of isopropyl nicotinate and how does it compare to other nicotinic acid derivatives?

A1: this compound demonstrates significant lipophilicity, a property influencing its interactions with biological systems. Studies employing reversed-phase thin-layer chromatography (RP-TLC) have enabled the determination of its lipophilicity relative to other nicotinic acid derivatives. Research suggests that the lipophilicity of nicotinic acid derivatives decreases in the following order: hexyl nicotinate > butyl nicotinate ≈ benzyl nicotinate > This compound > ethyl nicotinate > methyl nicotinate > N-methylnicotinamide > nicotinamide > nicotinic acid [, ]. This order highlights the impact of the ester chain length on the overall lipophilicity of these compounds.

Q2: How does the pH of the mobile phase affect the determination of this compound's lipophilicity using RP-TLC?

A2: Research indicates that the pH of the mobile phase in RP-TLC plays a crucial role in accurately determining the lipophilicity of this compound. Studies using methanol-water mobile phases with varying pH levels (2.53, 5.88, 8.11) on RP-2 plates revealed that the chromatographic parameter RMW, representing lipophilicity, showed the strongest correlation with experimentally determined partition coefficients (logPexp) when the mobile phase had a pH of 5.88 []. This suggests that the ionization state of this compound, influenced by pH, significantly impacts its interaction with the stationary phase and consequently affects its retention behavior.

Q3: Can you elaborate on the stability of this compound under heating conditions on silica gel compared to other nicotinic acid derivatives?

A3: this compound exhibits notable stability when subjected to heat on silica gel. Research using normal-phase thin-layer chromatography (NP-TLC) demonstrated that heating nicotinic acid and its esters on silica gel at 120°C for durations ranging from 1 to 7 hours resulted in the degradation of these compounds []. Among the esters tested, this compound, along with hexyl nicotinate, displayed the highest stability. This finding underscores the potential suitability of this compound for applications involving thermal stress, particularly in comparison to other nicotinic acid esters like ethyl nicotinate and methyl nicotinate, which were found to be less stable.

Q4: Has the crystal structure of this compound been characterized, and if so, what insights does it provide?

A4: While the provided research does not directly delve into the crystal structure of this compound itself, it does shed light on the structural characteristics of a related complex. The study characterized dimethylthallium (III) complexes with various 2-mercaptinicotinic acid esters, including 2-mercapto-isopropyl-nicotinate []. Although this complex involves a sulfur-containing derivative, it offers valuable information about the coordination behavior of the this compound moiety. In this complex, the this compound derivative acts as a ligand, coordinating to the dimethylthallium (III) unit through the nitrogen and sulfur atoms of the 2-mercaptinicotinic acid portion. This coordination results in a distorted octahedral geometry around the thallium atom.

Q5: What analytical techniques have been employed to investigate this compound and its properties?

A5: Numerous analytical techniques have been utilized to study this compound. Thin-layer chromatography (TLC), specifically NP-TLC and RP-HPTLC, has been instrumental in assessing the separation behavior and lipophilicity of this compound and related compounds [, , , ]. Densitometry, coupled with TLC, has enabled the quantification of these compounds and the evaluation of their stability under specific conditions [, ]. Additionally, spectroscopic methods, such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, have been employed to characterize the structural features of this compound derivatives, particularly in the context of metal complexes []. These analytical techniques provide a comprehensive understanding of the properties and behavior of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.